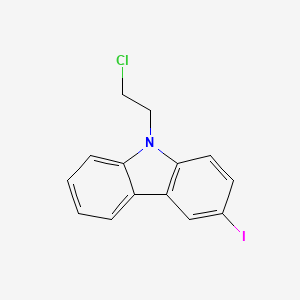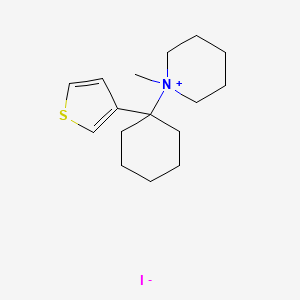
1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide is a complex organic compound that features a piperidinium core substituted with a thienyl group and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide typically involves the reaction of 1-(3-thienyl)cyclohexylamine with methyl iodide in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Temperature: Room temperature to 60°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic medium.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Piperidine derivatives
Substitution: Corresponding halide or hydroxide derivatives
Applications De Recherche Scientifique
1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include:
Binding to Receptors: The thienyl and cyclohexyl groups may enhance binding affinity to specific receptors.
Signal Transduction: Modulation of receptor activity can lead to changes in intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine
- 1-(1,1-Dioxido-3-thietanyl)piperidine
- 1-(4-Methyl-2-thienyl)cyclohexyl)piperidine hydrochloride
Comparison: 1-Methyl-1-(1-(3-thienyl)cyclohexyl)piperidinium, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
21602-50-6 |
|---|---|
Formule moléculaire |
C16H26INS |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-methyl-1-(1-thiophen-3-ylcyclohexyl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C16H26NS.HI/c1-17(11-6-3-7-12-17)16(9-4-2-5-10-16)15-8-13-18-14-15;/h8,13-14H,2-7,9-12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
FUOPLBCOTQBKGY-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1)C2(CCCCC2)C3=CSC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


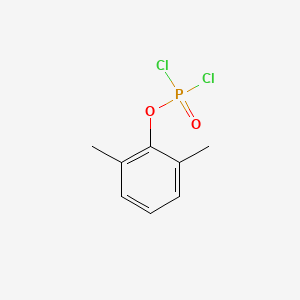
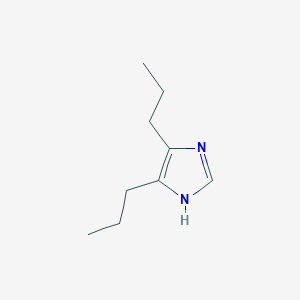
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
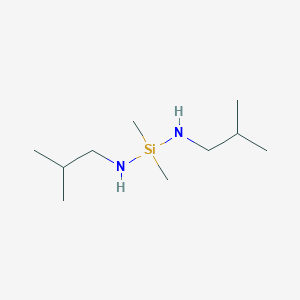
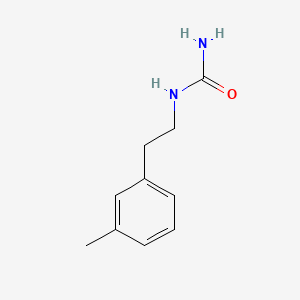
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
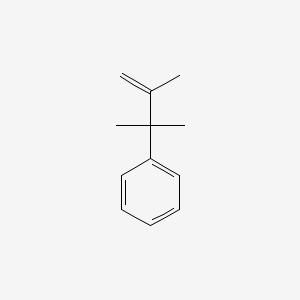
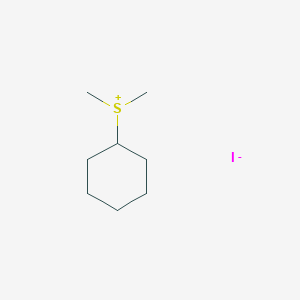
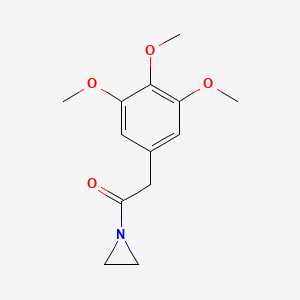

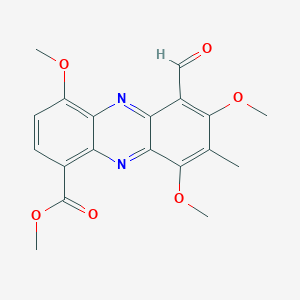

![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
